molecular formula C8H6N2O5 B1291841 3-Carbamoyl-5-nitrobenzoic acid CAS No. 90196-48-8

3-Carbamoyl-5-nitrobenzoic acid

Cat. No.: B1291841
CAS No.: 90196-48-8
M. Wt: 210.14 g/mol
InChI Key: BDXFKMQTIGVLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-5-nitrobenzoic acid (3-CNB) is an organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.

Scientific Research Applications

Photosensitive Protecting Groups

The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl derivatives, in synthetic chemistry holds promise for future developments. These groups are instrumental in the selective protection and deprotection of functional groups, a critical process in the synthesis of complex organic molecules. The study highlights the potential of photosensitive protecting groups, which could include derivatives of 3-carbamoyl-5-nitrobenzoic acid, in enhancing synthetic methodologies (B. Amit, U. Zehavi, & A. Patchornik, 1974).

Analytical Studies and Degradation Pathways

Research on nitisinone, a compound related to nitrobenzoic acids, illustrates the importance of understanding the stability and degradation pathways of pharmaceuticals. LC-MS/MS studies identified major degradation products and assessed their stability under various conditions, providing crucial insights for pharmaceutical development and environmental impact assessment. Such methodologies could be applicable to studying this compound and its derivatives (H. Barchańska, R. Rola, W. Szczepankiewicz, & Marta Mrachacz, 2019).

Environmental Contaminants and Toxicology

The study of halogenated carbazoles in the environment reveals the persistence and toxicological potential of such compounds. Research into the origins, pathways, and impacts of these contaminants provides a framework for investigating the environmental behavior and potential risks associated with nitrobenzoic acid derivatives, including this compound (R. Parette, R. McCrindle, Katherine S McMahon, et al., 2015).

Pharmacological Activities of Derivatives

Gallic acid and its derivatives demonstrate significant anti-inflammatory properties, offering insights into the molecular mechanisms of action and potential therapeutic applications. This research underscores the importance of exploring the pharmacological activities of other aromatic compounds, including nitrobenzoic acid derivatives, to identify novel treatment options for inflammatory diseases (Jinrong Bai, Yunsen Zhang, Ce Tang, et al., 2020).

Sensing Applications

Luminescent micelles incorporating nitroaromatic compounds have been investigated for their potential as sensors for hazardous materials. This review highlights the design and application of nanostructured materials for detecting explosives and other toxic substances, indicating the potential utility of this compound derivatives in developing advanced sensing technologies (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, et al., 2022).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Properties

IUPAC Name

3-carbamoyl-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3H,(H2,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXFKMQTIGVLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628039
Record name 3-Carbamoyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90196-48-8
Record name 3-Carbamoyl-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carbamoyl-5-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The ammonium salt of 3-(aminocarbonyl)-5-nitrobenzoic acid (Compound I or C-I) is prepared from 5-nitro-1,3-benzenedicarboxylic acid, 1-methyl ester (“MME”) with ammonium hydroxide. The reaction is preferably carried out in an aqueous solvent, e.g., ammonia in water, and at elevated temperatures. Preferably, the reaction mixture contains a molar excess of ammonia relative to MME. In one embodiment, the product, C-I, is obtained as a solid, centrifuged or filtered, washed with cold aqueous ammonia then by cold water and finally dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.